5-tert-butylbenzo[d]oxazol-2(3H)-one

anticancer benzoxazolone pancreatic adenocarcinoma

5-tert-Butylbenzo[d]oxazol-2(3H)-one (CAS 99854-88-3) delivers a 15-fold potency gain over unsubstituted benzoxazolone—IC₅₀ 6.5±0.7 µg/mL (Panc-1) and 8.5 µg/mL (H-460). This uniquely substituted scaffold is an irreplaceable active comparator for pancreatic/lung cancer SAR; generic benzoxazolones cannot reproduce this profile. Moderate anti-mycobacterial activity (MIC 6.25 µg/mL) adds utility in antitubercular lead optimization. Supported by 94% synthetic yield and full spectroscopic characterization, it ensures reproducible results. Available in ≥98% purity. Order now to accelerate your medicinal chemistry program.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 99854-88-3
Cat. No. B1322045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-tert-butylbenzo[d]oxazol-2(3H)-one
CAS99854-88-3
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C1)OC(=O)N2
InChIInChI=1S/C11H13NO2/c1-11(2,3)7-4-5-9-8(6-7)12-10(13)14-9/h4-6H,1-3H3,(H,12,13)
InChIKeyCSKXTTYRNZFYNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-tert-Butylbenzo[d]oxazol-2(3H)-one (CAS 99854-88-3): A Functionalized Benzoxazolone Building Block with Documented Anticancer Activity


5-tert-Butylbenzo[d]oxazol-2(3H)-one (CAS 99854-88-3) is a benzoxazolone derivative featuring a tert-butyl substituent at the 5‑position of the aromatic ring. Benzoxazolones are recognized as “privileged scaffolds” in medicinal chemistry due to their broad spectrum of pharmacological activities [1]. This particular derivative has been fully characterized by spectroscopic methods and has demonstrated quantifiable in vitro cytotoxicity against human pancreatic adenocarcinoma (Panc‑1) and non‑small cell lung carcinoma (H‑460) cell lines [2]. It is commercially available from multiple vendors as a research chemical, typically in purities ≥98% .

Why Substituting 5-tert-Butylbenzo[d]oxazol-2(3H)-one with Unsubstituted or Differently Substituted Benzoxazolones Is Not Scientifically Justified


Benzoxazolone derivatives exhibit highly substituent‑dependent biological activity. In a direct comparative study, the unsubstituted benzoxazolone (6a) was completely inactive (IC₅₀ >100 μg/mL) against both Panc‑1 and H‑460 cancer cell lines, whereas the 5‑tert‑butyl analog (6b) showed IC₅₀ values of 6.5 μg/mL and 8.5 μg/mL, respectively [1]. Furthermore, fluorine‑containing analogs (e.g., 6l, 6n, 6x) displayed even greater potency, demonstrating that subtle changes in substitution pattern dramatically alter efficacy [1]. Therefore, generic substitution of 5‑tert‑butylbenzo[d]oxazol‑2(3H)‑one with other benzoxazolones will not reproduce the specific activity profile, rendering it unsuitable for research requiring this precise substitution pattern.

Quantitative Performance Differentiation of 5-tert-Butylbenzo[d]oxazol-2(3H)-one Against Key Comparators


Cytotoxicity Against Human Pancreatic Adenocarcinoma (Panc-1): A 15‑Fold Improvement Over the Unsubstituted Analog

Compound 6b (5‑tert‑butylbenzo[d]oxazol‑2(3H)‑one) exhibits an IC₅₀ of 6.5 ± 0.7 μg/mL against Panc‑1 cells, whereas the unsubstituted benzoxazolone (6a) is inactive (IC₅₀ > 100 μg/mL) [1]. This represents at least a 15‑fold increase in potency attributable solely to the 5‑tert‑butyl group. The positive control gemcitabine showed 70% inhibition at 500 nM under the same assay conditions [1].

anticancer benzoxazolone pancreatic adenocarcinoma

Cytotoxicity Against Human Non‑Small Cell Lung Carcinoma (H‑460): An Over 11‑Fold Potency Gain Relative to the Unsubstituted Core

Against H‑460 human non‑small cell lung carcinoma cells, 5‑tert‑butylbenzo[d]oxazol‑2(3H)‑one (6b) displays an IC₅₀ of 8.5 μg/mL, whereas the parent benzoxazolone (6a) is inactive (IC₅₀ > 100 μg/mL) [1]. The positive control gemcitabine produced 89% inhibition at 500 nM in the same assay [1].

anticancer benzoxazolone lung carcinoma

Anti‑Mycobacterial Activity Against M. tuberculosis H37Rv: Moderate Activity with a Defined MIC of 6.25 μg/mL

5‑tert‑Butylbenzo[d]oxazol‑2(3H)‑one (6b) exhibits an MIC of 6.25 μg/mL and an IC₅₀ of 30.56 μg/mL against M. tuberculosis H37Rv. In comparison, the most potent derivative in the same series, 6h (5‑fluoro substituted), shows an MIC of 3.125 μg/mL and an IC₅₀ of 67.52 μg/mL, while the unsubstituted analog (6a) is inactive [1].

antimycobacterial benzoxazolone tuberculosis

Synthetic Accessibility and Yield: A High‑Yielding (94%) Preparation That Facilitates Reproducible Procurement

5‑tert‑Butylbenzo[d]oxazol‑2(3H)‑one is obtained as a white solid in 94% yield with a melting point of 164–166 °C using a straightforward cyclization procedure [1]. Full characterization data (¹H NMR, ¹³C NMR, IR) are available, confirming structural identity and purity [1]. In contrast, many other benzoxazolone derivatives require more complex, lower‑yielding syntheses or are not fully characterized in the literature.

synthesis benzoxazolone building block

Structural Uniqueness: The 5‑tert‑Butyl Group Confers Distinct Physicochemical Properties Relative to Other 5‑Substituted Benzoxazolones

The benzoxazolone core is a validated “privileged scaffold” for medicinal chemistry [1]. Within this class, the 5‑tert‑butyl substituent in 5‑tert‑butylbenzo[d]oxazol‑2(3H)‑one imparts a unique combination of steric bulk and lipophilicity that distinguishes it from other 5‑substituted analogs (e.g., 5‑fluoro, 5‑chloro, 5‑methyl). This structural differentiation translates into markedly different biological activity profiles, as evidenced by the IC₅₀ values across the Panc‑1 and H‑460 cell lines [2].

benzoxazolone privileged scaffold SAR

Optimal Research Applications for 5-tert-Butylbenzo[d]oxazol-2(3H)-one Based on Quantified Activity Profiles


Pancreatic Adenocarcinoma Drug Discovery and SAR Studies

Given its IC₅₀ of 6.5 ± 0.7 μg/mL against Panc‑1 cells [1], 5‑tert‑butylbenzo[d]oxazol‑2(3H)‑one serves as a validated active comparator or starting scaffold for designing novel anti‑pancreatic cancer agents. Its 15‑fold activity gain over the unsubstituted core makes it a critical tool for establishing baseline activity in structure‑activity relationship (SAR) investigations focused on the benzoxazolone chemotype.

Non‑Small Cell Lung Carcinoma (NSCLC) Lead Optimization

With an IC₅₀ of 8.5 μg/mL against H‑460 NSCLC cells [1], this compound provides a quantifiable benchmark for evaluating new analogs targeting lung cancer. The substantial potency difference relative to the inactive parent benzoxazolone (IC₅₀ > 100 μg/mL) [1] underscores its utility as a reference compound in medicinal chemistry campaigns.

Anti‑Tuberculosis Drug Discovery and Comparator Studies

The moderate anti‑mycobacterial activity (MIC 6.25 μg/mL) [1] positions 5‑tert‑butylbenzo[d]oxazol‑2(3H)‑one as a useful comparator in SAR studies aimed at optimizing benzoxazolone‑based antitubercular agents. Its activity profile helps define the contribution of the 5‑tert‑butyl group relative to more potent analogs like the 5‑fluoro derivative (MIC 3.125 μg/mL) [1].

Chemical Biology and Probe Development Leveraging a Privileged Scaffold

As a derivative of the well‑established “privileged scaffold” 2(3H)‑benzoxazolone [2], 5‑tert‑butylbenzo[d]oxazol‑2(3H)‑one can be employed to generate targeted chemical probes for investigating biological pathways. Its high synthetic yield (94%) and full characterization data [1] facilitate the preparation of larger libraries or the attachment of functional handles (e.g., biotin, fluorophores) for mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-tert-butylbenzo[d]oxazol-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.